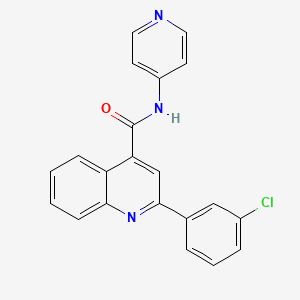![molecular formula C20H24N2O2S B4856810 ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4856810.png)
ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate
説明
Ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate, also known as EPCBT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a member of the thioamide family of compounds and has been synthesized using various methods.
作用機序
The mechanism of action of ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), a class of proteins that regulate gene expression. Inhibition of these enzymes and proteins may contribute to the anti-inflammatory and anti-cancer properties of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that this compound reduces inflammation and tumor growth in animal models. This compound has also been shown to have antibacterial activity against various strains of bacteria.
実験室実験の利点と制限
Ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be determined using various analytical techniques. This compound has also been shown to be stable under various conditions, making it suitable for use in various experimental settings. However, this compound has some limitations for lab experiments. It is not very water-soluble, which may limit its use in certain experiments. This compound also has limited solubility in organic solvents, which may limit its use in certain synthetic reactions.
将来の方向性
There are several future directions for research on ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate. One direction is the development of novel drugs based on the structure of this compound. This compound has been shown to possess anti-inflammatory and anti-cancer properties, and further research may lead to the development of more potent and selective drugs. Another direction is the study of the mechanism of action of this compound. The exact targets and pathways involved in the biological effects of this compound are not fully understood, and further research may lead to a better understanding of its mode of action. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound is an important direction for future research. Understanding how this compound is absorbed, distributed, metabolized, and excreted in the body will be crucial for the development of safe and effective drugs based on this compound.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using various methods and has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various biological processes. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of novel drugs, the study of its mechanism of action, and the study of its pharmacokinetics and pharmacodynamics.
科学的研究の応用
Ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In medicinal chemistry, this compound has been used as a lead compound for the development of novel anti-inflammatory drugs. In biochemistry, this compound has been used to study protein-ligand interactions and to design new drugs that target specific proteins. In pharmacology, this compound has been used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
ethyl 4-(4-phenylbutylcarbamothioylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-2-24-19(23)17-11-13-18(14-12-17)22-20(25)21-15-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRQCTOASHUVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({4-[(phenylthio)methyl]benzoyl}amino)-N-propylbenzamide](/img/structure/B4856736.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4856759.png)
![N'-(4-fluorophenyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4856767.png)
![3-methyl-1-oxo-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4856775.png)
![8,9-dimethyl-2-phenyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4856778.png)
![ethyl 4-[4-(allyloxy)-3-methoxybenzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4856791.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-[(4-chlorophenoxy)methyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4856807.png)

![N-phenyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4856825.png)
![3-(benzylsulfonyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4856841.png)
![methyl 3-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B4856847.png)